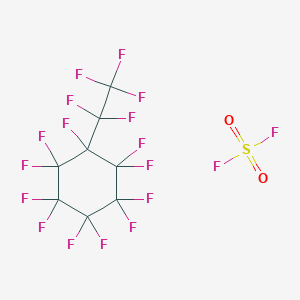
Sulfuryl difluoride--undecafluoro(pentafluoroethyl)cyclohexane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1): is a complex chemical compound with the molecular formula C8F18O2S . This compound is known for its unique structure, which includes a sulfuryl difluoride group and a highly fluorinated cyclohexane ring. The compound is characterized by its high stability and resistance to various chemical reactions, making it valuable in several industrial and scientific applications .
Preparation Methods
The synthesis of sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1) involves multiple steps. One common method includes the reaction of sulfuryl fluoride with undecafluoro(pentafluoroethyl)cyclohexane under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
Sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1): undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although the compound is highly stable, it can undergo oxidation and reduction under specific conditions, leading to the formation of different sulfur-containing products.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as hydroxide ions and amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1): has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Its stability and resistance to degradation make it useful in biological studies, especially in the development of fluorinated biomolecules.
Medicine: The compound is explored for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1) involves its interaction with various molecular targets. The compound’s high fluorine content allows it to form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1): is unique due to its combination of sulfuryl difluoride and highly fluorinated cyclohexane. Similar compounds include:
Sulfuryl fluoride: Known for its use as a fumigant and in organic synthesis.
Undecafluoro(pentafluoroethyl)cyclohexane: Used in the production of fluorinated materials.
Perfluorocyclohexane: Another fluorinated compound with applications in materials science.
The uniqueness of sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1) lies in its combined properties, making it valuable in various fields of research and industry .
Properties
CAS No. |
80308-98-1 |
|---|---|
Molecular Formula |
C8F18O2S |
Molecular Weight |
502.12 g/mol |
IUPAC Name |
sulfuryl difluoride;1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,2-pentafluoroethyl)cyclohexane |
InChI |
InChI=1S/C8F16.F2O2S/c9-1(4(14,15)8(22,23)24)2(10,11)5(16,17)7(20,21)6(18,19)3(1,12)13;1-5(2,3)4 |
InChI Key |
QKOJPOUATCRAGK-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F.O=S(=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















